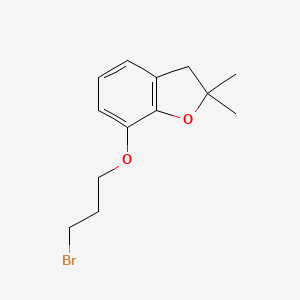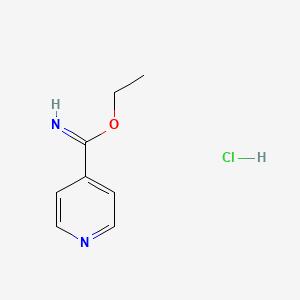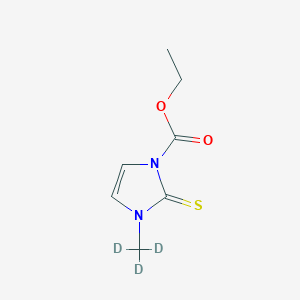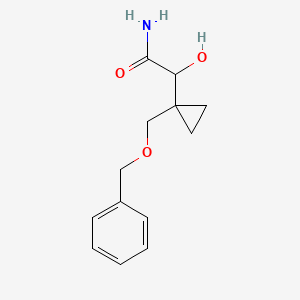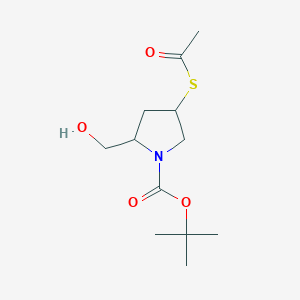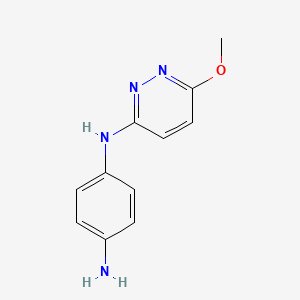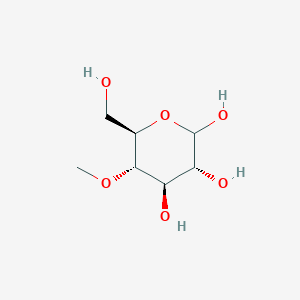
4-O-methyl-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Methyl-glucopyranose is a derivative of glucose, where a methyl group is attached to the fourth carbon of the glucopyranose ring. This compound is a type of glycoside and is often found in various natural products, including certain fungi and plants. It is known for its role in the structural components of some bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-methyl-glucopyranose typically involves the methylation of glucopyranose. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired methylated product.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Certain fungi, such as those from the genus Akanthomyces, have been shown to produce glycosylated α-pyrone derivatives that include this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-O-Methyl-glucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming aldehydes or ketones.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acetic anhydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acetic anhydride for acetylation, methyl iodide for methylation.
Major Products:
Oxidation: Aldonic acids or ketones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
4-O-Methyl-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: It serves as a model compound for studying glycosylation processes and carbohydrate metabolism.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various glycosides.
Mécanisme D'action
The mechanism of action of 4-O-methyl-glucopyranose and its derivatives involves their interaction with specific molecular targets. For instance, in antimicrobial applications, these compounds may disrupt bacterial cell walls or interfere with essential metabolic pathways. The exact pathways and molecular targets can vary depending on the specific derivative and its biological activity .
Comparaison Avec Des Composés Similaires
Methyl α-D-glucopyranoside: Similar in structure but differs in the position of the methyl group.
Methyl β-D-glucopyranoside: Another isomer with the methyl group in a different configuration.
Akanthopyrones A-D: These are α-pyrone derivatives that include 4-O-methyl-glucopyranose as a moiety.
Uniqueness: this compound is unique due to its specific methylation pattern, which can influence its reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological properties that are not seen in its isomers or other similar compounds.
Propriétés
Formule moléculaire |
C7H14O6 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(3R,4R,5S,6R)-6-(hydroxymethyl)-5-methoxyoxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-3(2-8)13-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1 |
Clé InChI |
UGQUOHHDWLIZQM-YDEIVXIUSA-N |
SMILES isomérique |
CO[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |
SMILES canonique |
COC1C(OC(C(C1O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)
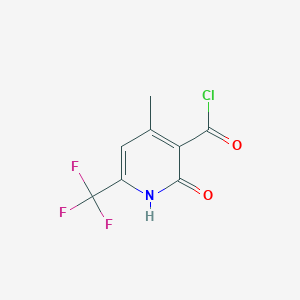
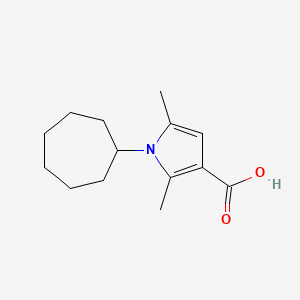
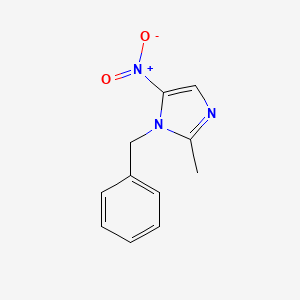

![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)
